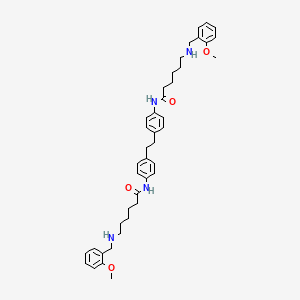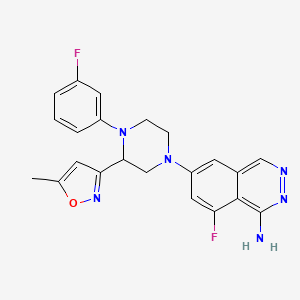
Complement C1s-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Complement C1s-IN-1 is a small molecule inhibitor that targets the C1s enzyme, a serine protease involved in the classical pathway of the complement system. The complement system is a crucial part of the innate immune response, playing a role in inflammation, opsonization, and cell lysis. By inhibiting C1s, this compound can modulate the immune response, making it a valuable tool in research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Complement C1s-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Typically, the synthesis involves organic reactions such as nucleophilic substitution, condensation, and cyclization reactions.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques, including batch and continuous flow processes. The production process must ensure high purity and yield, often involving purification steps such as crystallization, chromatography, and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Complement C1s-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Complement C1s-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the complement system and its role in various chemical processes.
Biology: Helps in understanding the biological functions of the complement system, including its role in immune response and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases, inflammatory conditions, and certain types of cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the complement system
Wirkmechanismus
Complement C1s-IN-1 exerts its effects by binding to the active site of the C1s enzyme, inhibiting its proteolytic activity. This inhibition prevents the cleavage of complement components C4 and C2, thereby blocking the formation of the C3 convertase and subsequent activation of the complement cascade. The molecular targets include the serine protease domain of C1s, and the pathways involved are primarily related to the classical complement activation pathway .
Vergleich Mit ähnlichen Verbindungen
Complement C1s-IN-1 is unique in its specificity for the C1s enzyme. Similar compounds include:
Sutimlimab: A monoclonal antibody that targets C1s and is used in the treatment of cold agglutinin disease.
C1-INH (C1 esterase inhibitor): A protein-based inhibitor that targets multiple components of the complement system, including C1s.
Eculizumab: A monoclonal antibody that inhibits the complement component C5, used in treating paroxysmal nocturnal hemoglobinuria.
The uniqueness of this compound lies in its small molecule nature, allowing for easier synthesis and potential oral administration compared to protein-based inhibitors .
Eigenschaften
Molekularformel |
C22H20F2N6O |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
8-fluoro-6-[4-(3-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)piperazin-1-yl]phthalazin-1-amine |
InChI |
InChI=1S/C22H20F2N6O/c1-13-7-19(28-31-13)20-12-29(5-6-30(20)16-4-2-3-15(23)9-16)17-8-14-11-26-27-22(25)21(14)18(24)10-17/h2-4,7-11,20H,5-6,12H2,1H3,(H2,25,27) |
InChI-Schlüssel |
HXAFDSAENALNGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)C2CN(CCN2C3=CC(=CC=C3)F)C4=CC5=CN=NC(=C5C(=C4)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
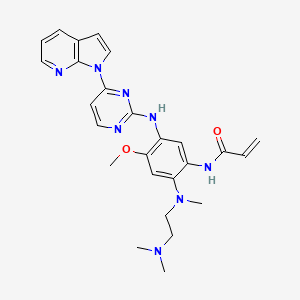
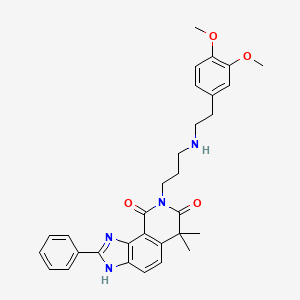
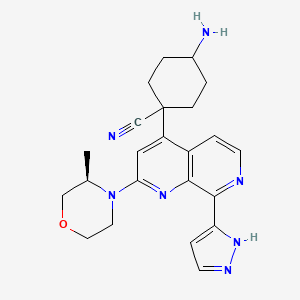
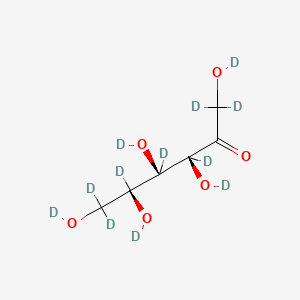

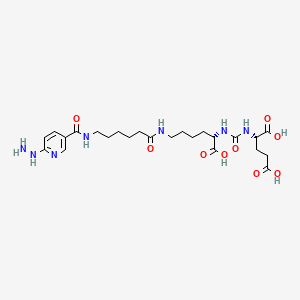
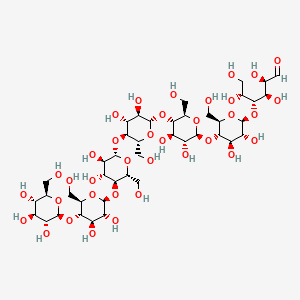
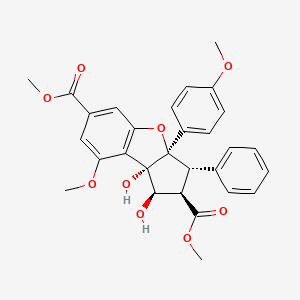
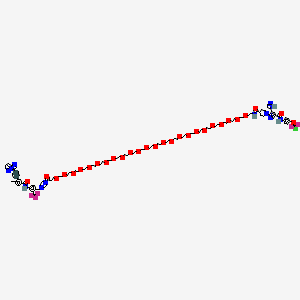

furan-6-yl] nitrate](/img/structure/B12391928.png)
